molecular formula C17H10F6O4 B075619 2,2-Bis(4-carboxyphenyl)hexafluoropropane CAS No. 1171-47-7

2,2-Bis(4-carboxyphenyl)hexafluoropropane

Cat. No.: B075619
CAS No.: 1171-47-7
M. Wt: 392.25 g/mol
InChI Key: PHQYMDAUTAXXFZ-UHFFFAOYSA-N
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Description

2,2-Bis(4-carboxyphenyl)hexafluoropropane is a chemical compound with the molecular formula C17H10F6O4This compound is characterized by its high thermal stability and strong acidity, making it a valuable component in various chemical processes .

Mechanism of Action

Target of Action

2,2-Bis(4-carboxyphenyl)hexafluoropropane, also known as 4,4’-(Perfluoropropane-2,2-diyl)dibenzoic acid, is primarily used as a monomer in the synthesis of polyimides and polytriazoles . The primary targets of this compound are therefore the reactive sites on these polymers where it integrates into the polymer chain during synthesis.

Mode of Action

The compound acts as a monomer, providing the necessary building blocks for the formation of polyimides and polytriazoles . It interacts with its targets (the reactive sites on the polymers) through covalent bonding, leading to the formation of the polymer chain.

Pharmacokinetics

It is primarily used in industrial settings for the production of polymers .

Result of Action

The result of the action of this compound is the successful formation of polyimides and polytriazoles . These polymers have various applications, including in the electronics industry for their heat resistance and insulating properties.

Preparation Methods

2,2-Bis(4-carboxyphenyl)hexafluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of hexafluoroacetone with p-hydroxybenzoic acid or its esters. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

2,2-Bis(4-carboxyphenyl)hexafluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6O4/c18-16(19,20)15(17(21,22)23,11-5-1-9(2-6-11)13(24)25)12-7-3-10(4-8-12)14(26)27/h1-8H,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQYMDAUTAXXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061576
Record name 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid
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Molecular Weight

392.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171-47-7
Record name 2,2-Bis(4-carboxyphenyl)hexafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-
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Record name Benzoic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-
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Record name 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(4-carboxyphenyl)hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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